molecular formula C15H17N3O2 B2395234 N-(1-PHENYLETHYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE CAS No. 1428367-24-1

N-(1-PHENYLETHYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE

Cat. No.: B2395234
CAS No.: 1428367-24-1
M. Wt: 271.32
InChI Key: KQGHRQTYEXSUGH-UHFFFAOYSA-N
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Description

N-(1-PHENYLETHYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound contains a pyrazolo[5,1-b][1,3]oxazine core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-PHENYLETHYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE typically involves multicomponent reactions, cyclization reactions, and temperature-dependent ring expansions. One common method involves the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of a suitable catalyst . Another approach includes the use of acetylenedicarboxylates, anilines, and formaldehyde via Brønsted acid-promoted domino reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as microwave-assisted cyclization reactions, which offer advantages in terms of reaction time and yield. The use of environmentally friendly solvents and catalysts is also emphasized to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-(1-PHENYLETHYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the oxazine ring, facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted oxazines, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of N-(1-PHENYLETHYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with GABA receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-PHENYLETHYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE stands out due to its specific structural features, which confer unique reactivity and biological activity

Properties

IUPAC Name

N-(1-phenylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-11(12-6-3-2-4-7-12)17-14(19)13-10-16-18-8-5-9-20-15(13)18/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGHRQTYEXSUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C3N(CCCO3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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